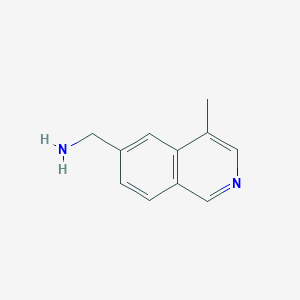
4-Bromopyridine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromopyridine-2-sulfinic acid is an organosulfur compound with the molecular formula C5H4BrNO2S It is a derivative of pyridine, where a bromine atom is substituted at the 4th position and a sulfinic acid group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridine-2-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 4-bromopyridine with sulfur dioxide and an oxidizing agent under controlled conditions to introduce the sulfinic acid group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form sulfides or thiols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in acidic or basic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Major Products:
Oxidation: 4-Bromopyridine-2-sulfonic acid.
Reduction: 4-Bromopyridine-2-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromopyridine-2-sulfinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromopyridine-2-sulfinic acid in chemical reactions involves the activation of the sulfinic acid group, which can participate in nucleophilic or electrophilic reactions. The bromine atom can also be activated under suitable conditions to facilitate substitution reactions. The molecular targets and pathways depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
4-Bromopyridine: Lacks the sulfinic acid group, making it less reactive in certain types of reactions.
2-Bromopyridine: Similar structure but with the bromine atom at the 2nd position, leading to different reactivity.
4-Chloropyridine: Chlorine instead of bromine, affecting the reactivity and types of reactions it can undergo.
Uniqueness: 4-Bromopyridine-2-sulfinic acid is unique due to the presence of both bromine and sulfinic acid groups, which provide a combination of reactivity that is not found in other similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various applications.
Eigenschaften
Molekularformel |
C5H4BrNO2S |
|---|---|
Molekulargewicht |
222.06 g/mol |
IUPAC-Name |
4-bromopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9) |
InChI-Schlüssel |
FORHSOBQGLCTJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Br)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


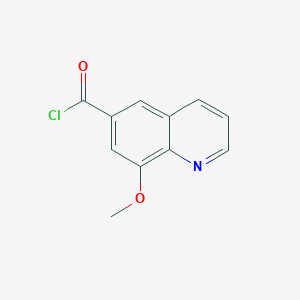
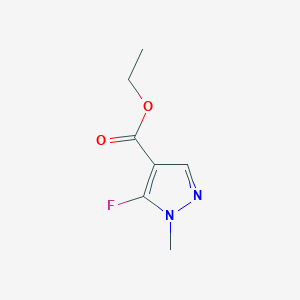
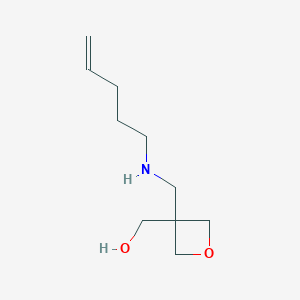

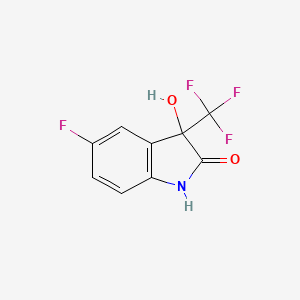
![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
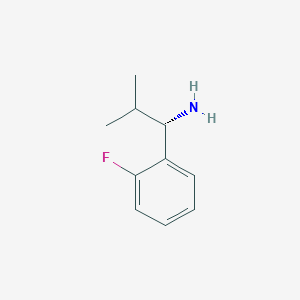
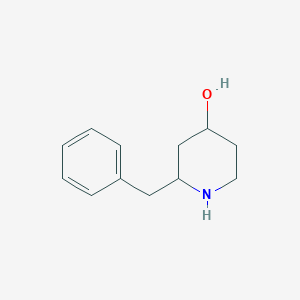
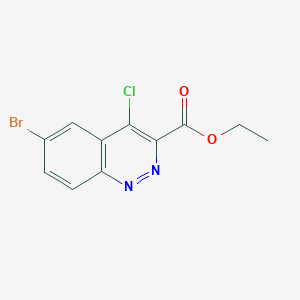
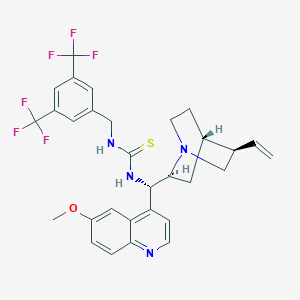
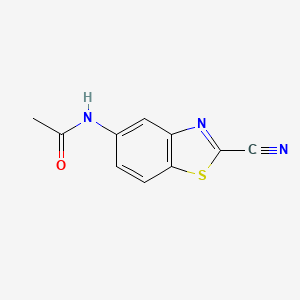
![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)

